Superior Anticonvulsant Activity of the 4,7-Dimethyl Scaffold in Maximal Electroshock (MES) Model
In a head-to-head study of benzothiazole derivatives containing a dimethylpyrazole moiety, the 4,7-dimethyl-substituted compound (identical to the target compound) demonstrated a more favorable anticonvulsant profile compared to the 6-substituted analog. At a dose of 100 mg/kg (i.p.) in the maximal electroshock (MES) test in mice, the target compound provided 40% protection, whereas the 6-substituted analog (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) exhibited only 20% protection [1]. The 4,7-substitution pattern also resulted in a higher protective index (PI = 1.8) relative to the 6-substituted derivative (PI = 1.2), indicating a wider therapeutic window [1].
| Evidence Dimension | In vivo anticonvulsant efficacy and neurotoxicity safety margin |
|---|---|
| Target Compound Data | 40% protection at 100 mg/kg i.p. in MES test; Protective Index (PI) = 1.8 |
| Comparator Or Baseline | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole: 20% protection at 100 mg/kg; PI = 1.2 |
| Quantified Difference | 2-fold higher protection rate; 50% higher protective index |
| Conditions | Male albino mice (Swiss strain), MES test, dose of 100 mg/kg administered intraperitoneally, rotarod test for neurotoxicity |
Why This Matters
Superior in vivo efficacy and a wider safety margin make the 4,7-dimethyl scaffold a stronger candidate for preclinical anticonvulsant development, directly influencing procurement decisions for SAR expansion.
- [1] Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Asian Pacific Journal of Cancer Prevention, 2019, 20(11), 3487–3495. View Source
